

Application Notes & Protocols: High-Resolution NMR Spectroscopy of O,O,S-Trimethyl Dithiophosphate

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Compound of Interest

Compound Name:	<i>O,O,S-Trimethyl dithiophosphate</i>
CAS No.:	2953-29-9
Cat. No.:	B1194759

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Abstract

This document provides a comprehensive guide to the structural elucidation and quantitative analysis of **O,O,S-Trimethyl dithiophosphate** using Nuclear Magnetic Resonance (NMR) spectroscopy. **O,O,S-Trimethyl dithiophosphate** is a significant organophosphorus compound, notably recognized as a metabolite of the insecticide Dimethoate.[1] NMR spectroscopy, particularly leveraging the unique properties of the phosphorus-31 (^{31}P) nucleus alongside conventional proton (^1H) NMR, offers an exceptionally powerful and non-destructive method for unambiguous identification, purity assessment, and quantification.[2][3] This guide is designed for researchers and drug development professionals, detailing the theoretical basis, safety protocols, experimental procedures, and data interpretation required for a robust analysis.

Scientific Rationale: The Power of Multinuclear NMR

The structural analysis of organophosphorus compounds like **O,O,S-Trimethyl dithiophosphate** is ideally suited for NMR spectroscopy due to the presence of multiple NMR-

active nuclei. A multi-pronged approach using both ^1H and ^{31}P NMR provides a self-validating system for structural confirmation.

The Decisive Advantage of ^{31}P NMR

The phosphorus-31 nucleus is a cornerstone of this analysis. Its inherent properties make it highly amenable to NMR studies:

- **100% Natural Abundance:** Unlike ^{13}C , the ^{31}P isotope is 100% naturally abundant, providing excellent sensitivity without the need for isotopic enrichment.[4]
- **Spin $\frac{1}{2}$ Nucleus:** With a nuclear spin of $\frac{1}{2}$, the ^{31}P nucleus yields sharp, relatively simple-to-interpret spectral lines, free from the complexities of quadrupolar broadening.[4]
- **Wide Chemical Shift Range:** The chemical shifts for phosphorus compounds span a very wide range (over 700 ppm), which minimizes the likelihood of signal overlap and makes the identification of specific phosphorus environments highly definitive.[5][6]

For routine analysis, ^{31}P spectra are typically acquired with proton decoupling. This technique removes the splitting effects from neighboring protons, causing each unique phosphorus nucleus to appear as a single, sharp signal. This greatly simplifies the spectrum and enhances the signal-to-noise ratio.[5]

^1H NMR: Unveiling the Proton Environment

While ^{31}P NMR confirms the phosphorus core, ^1H NMR provides detailed information about the organic portion of the molecule. For **O,O,S-Trimethyl dithiophosphate**, ^1H NMR allows for the differentiation of the two distinct types of methyl groups: those bonded to oxygen (O-CH_3) and the one bonded to sulfur (S-CH_3).

The key diagnostic feature in the ^1H spectrum is the phenomenon of heteronuclear spin-spin coupling between the ^{31}P and ^1H nuclei. This coupling, transmitted through the bonding framework, splits the proton signals into doublets. The magnitude of this splitting, known as the coupling constant (J), is characteristic of the number of bonds separating the coupled nuclei and provides irrefutable evidence of their connectivity. Specifically, we expect to observe:

- $^3\text{J}(\text{P-O-C-H})$ coupling: A three-bond coupling between the phosphorus nucleus and the protons of the two equivalent methoxy (O-CH_3) groups.
- $^3\text{J}(\text{P-S-C-H})$ coupling: A three-bond coupling between the phosphorus nucleus and the protons of the thiomethyl (S-CH_3) group.

The combination of chemical shifts, signal integrals, and these characteristic P-H coupling patterns in the ^1H spectrum provides a detailed and verifiable fingerprint of the molecule's structure.[7]

Critical Safety Protocols

O,O,S-Trimethyl dithiophosphate is a hazardous chemical and must be handled with appropriate care. All procedures should be conducted inside a certified chemical fume hood.

- Primary Hazards: The compound is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[8]
- Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
 - Eye Protection: Tightly fitting safety goggles or a face shield.[9]
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile).
 - Body Protection: A flame-retardant lab coat.[9]
- Handling: Use in a well-ventilated area is essential.[9] Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.

Experimental Design & Protocols

A successful NMR experiment is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters.

Visualization of the Experimental Workflow

The overall process from sample handling to final data interpretation is outlined below.

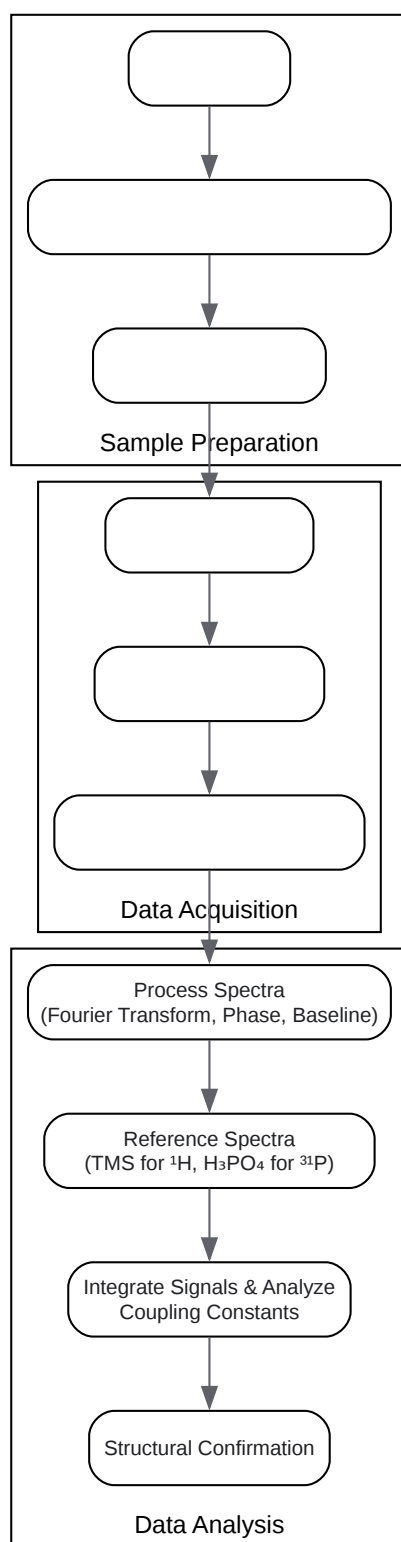


Figure 1: General NMR Workflow

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Caption: A flowchart of the NMR experimental process.

Protocol 1: NMR Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample.

Rationale for Solvent Choice: A deuterated solvent is required to provide a field frequency lock for the spectrometer and to avoid a large, overwhelming solvent signal in the ^1H spectrum.[10] Chloroform-d (CDCl_3) is an excellent first choice as **O,O,S-Trimethyl dithiophosphate** is a colorless oil that is soluble in chloroform.[1] Non-protic solvents like CDCl_3 or Acetone- d_6 are generally recommended for organophosphorus compounds to prevent potential deuterium exchange with any labile protons.[11]

Step-by-Step Protocol:

- Weighing: In a small glass vial, accurately weigh approximately 5-10 mg of **O,O,S-Trimethyl dithiophosphate** for ^1H NMR or 20-50 mg for ^{31}P NMR.
- Dissolution: Add 0.6 - 0.7 mL of deuterated solvent (e.g., CDCl_3) to the vial.
- Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.[10]
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Be careful to avoid transferring any solid particulates, which can degrade spectral quality.[10]
- Capping: Securely cap the NMR tube. Label it clearly. The sample is now ready for analysis.

Protocol 2: Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

Causality Behind Parameter Choices:

- Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. The delay allows the nuclear spins to return to thermal equilibrium before the next pulse. For quantitative work, d1 should be set to at least 5 times the longest spin-lattice relaxation time (T_1) of any nucleus of interest to ensure full relaxation and accurate signal integration.[12][13]

- Pulse Angle (p1): A 90° pulse provides the maximum signal intensity for a single scan, which is optimal for sensitivity.
- Proton Decoupling: For the ³¹P experiment, broad-band proton decoupling is applied to collapse all P-H couplings, resulting in a single peak for the phosphorus nucleus and improving the signal-to-noise ratio.

Table 1: Recommended NMR Acquisition Parameters (400 MHz)

Parameter	¹ H Acquisition	³¹ P { ¹ H} Acquisition	Rationale
Solvent	CDCl ₃	CDCl ₃	Good solubility, common laboratory standard.
Temperature	298 K	298 K	Standard room temperature analysis.
Pulse Angle (p1)	90°	90°	Maximizes signal for each scan.
Spectral Width	~12 ppm	~250 ppm	Encompasses all expected signals.
Acquisition Time (at)	~3-4 s	~1-2 s	Ensures good digital resolution.
Relaxation Delay (d1)	5 s	20 s	Allows for spin relaxation; crucial for ³¹ P qNMR.[12]
Number of Scans (ns)	8-16	64-128	Signal average to improve S/N ratio.

| Decoupling | None | Proton Broadband | Simplifies spectrum by removing P-H coupling. |

Data Interpretation and Structural Verification

Analysis of the resulting spectra allows for the complete confirmation of the molecular structure.

Visualization of Key Structural Features

The structure of **O,O,S-Trimethyl dithiophosphate** contains three distinct methyl environments whose connectivity to the phosphorus atom is confirmed by NMR.

Caption: **O,O,S-Trimethyl dithiophosphate** structure with key through-bond couplings.

Expected Spectral Data

The chemical shifts and coupling constants are the primary data points for structural assignment.

Table 2: Predicted NMR Spectral Features for **O,O,S-Trimethyl Dithiophosphate**

Nucleus	Group	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
^1H	O-CH ₃ (6H)	~3.8	Doublet	$^3\text{J(PH)} \approx 14-16$
^1H	S-CH ₃ (3H)	~2.4	Doublet	$^3\text{J(PH)} \approx 16-18$

| ^{31}P | P=S (1P) | ~100-115 | Singlet (^1H Decoupled) | N/A |

Note: Chemical shifts are predictions based on typical values for similar functional groups and can vary depending on solvent and concentration. Coupling constants are typical for three-bond P-H interactions.[5]

Interpretation Steps:

- ^{31}P Spectrum: A single peak is expected in the proton-decoupled ^{31}P spectrum, characteristic of a dithiophosphate environment. Its chemical shift confirms the oxidation state and coordination of the phosphorus atom.
- ^1H Spectrum:
 - Signal 1 (O-CH₃): Identify the downfield doublet around 3.8 ppm. The integration value should correspond to 6 protons. The doublet splitting confirms the three-bond coupling to

the single phosphorus atom.

- Signal 2 (S-CH₃): Identify the upfield doublet around 2.4 ppm, integrating to 3 protons. This signal is shifted upfield relative to the O-CH₃ groups due to the lower electronegativity of sulfur compared to oxygen. The doublet splitting again confirms coupling to the phosphorus atom.
- Validation: The combination of a single ³¹P signal and two distinct doublets in the ¹H spectrum with a 2:1 integration ratio provides unambiguous confirmation of the **O,O,S-Trimethyl dithiophosphate** structure.

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